molecular formula C12H12ClF3N2O2 B2742852 Methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(dimethylamino)prop-2-enoate CAS No. 478081-06-0

Methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(dimethylamino)prop-2-enoate

Cat. No.: B2742852
CAS No.: 478081-06-0
M. Wt: 308.69
InChI Key: YSMBEXWJMBSTDB-VURMDHGXSA-N
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Description

Methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(dimethylamino)prop-2-enoate is a useful research compound. Its molecular formula is C12H12ClF3N2O2 and its molecular weight is 308.69. The purity is usually 95%.
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Biological Activity

Methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(dimethylamino)prop-2-enoate is a synthetic organic compound notable for its potential biological activities. This compound, characterized by a pyridine ring with trifluoromethyl and chloro substituents, exhibits diverse pharmacological properties that make it a subject of interest in medicinal chemistry and drug development.

The molecular formula of this compound is C12H13ClF3N3OC_{12}H_{13}ClF_3N_3O, with a molecular weight of approximately 303.7 g/mol. The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which can be crucial for its biological activity.

Biological Activity Overview

Research indicates that compounds containing pyridine rings with halogen substitutions, such as this one, often exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The following sections detail specific findings related to the biological activity of this compound.

Antimicrobial Activity

Studies have shown that similar pyridine derivatives possess antimicrobial properties. For instance, compounds with trifluoromethyl groups have been reported to enhance the activity against various bacterial strains due to their ability to disrupt microbial membranes or inhibit enzymatic functions essential for bacterial survival .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

  • Cell Line Studies : In vitro studies demonstrated that this compound exhibits cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase .
  • Synergistic Effects : When combined with existing chemotherapeutic agents like doxorubicin, this compound showed enhanced cytotoxicity, suggesting a potential for combination therapy in cancer treatment .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the molecular structure significantly influence biological activity. The incorporation of the trifluoromethyl group is particularly noteworthy; it has been associated with increased potency in inhibiting key enzymes involved in cancer cell proliferation and survival pathways .

Case Studies

  • Case Study 1 : A study involving a series of pyridine derivatives found that those with similar structural motifs to this compound exhibited significant inhibition of tumor growth in xenograft models. The study emphasized the role of the trifluoromethyl group in enhancing therapeutic efficacy.
  • Case Study 2 : Another investigation assessed the antimicrobial efficacy of related compounds against resistant bacterial strains. Results indicated that the presence of halogenated groups improved antibacterial activity, providing a rationale for further exploration of this compound's potential as an antimicrobial agent .

Data Summary Table

Property Value
Molecular FormulaC12H13ClF3N3OC_{12}H_{13}ClF_3N_3O
Molecular Weight303.7 g/mol
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria
Anticancer ActivityCytotoxic to MCF-7 and HeLa cell lines
MechanismInduces apoptosis
Synergistic PotentialEnhanced efficacy with doxorubicin

Properties

IUPAC Name

methyl (Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(dimethylamino)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClF3N2O2/c1-18(2)6-8(11(19)20-3)10-9(13)4-7(5-17-10)12(14,15)16/h4-6H,1-3H3/b8-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSMBEXWJMBSTDB-VURMDHGXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C1=C(C=C(C=N1)C(F)(F)F)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(/C1=C(C=C(C=N1)C(F)(F)F)Cl)\C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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